molecular formula C9H17NO2 B1317252 Methyl 1-(aminomethyl)cyclohexanecarboxylate CAS No. 99092-04-3

Methyl 1-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B1317252
CAS No.: 99092-04-3
M. Wt: 171.24 g/mol
InChI Key: ACVKFIYOVXQWEM-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a cyclohexane-based ester featuring an aminomethyl substituent.

  • Molecular formula: Likely C₉H₁₇NO₂, inferred from ethyl 1-(aminomethyl)cyclohexanecarboxylate (C₁₀H₁₉NO₂; ) by replacing the ethyl group with methyl.
  • Functional groups: A methyl ester and a primary amine, making it reactive in hydrolysis, amidation, or protection/deprotection reactions.
  • Applications: Similar compounds are intermediates in pharmaceuticals (e.g., Gabapentin analogs; ) or precursors for bioactive molecules ().

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVKFIYOVXQWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534762
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99092-04-3
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99092-04-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Types of Reactions:

    Oxidation: Methyl 1-(aminomethyl)cyclohexanecarboxylate can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions[][1].

Major Products:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives[][1].

Scientific Research Applications

Methyl 1-(aminomethyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Ester Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences CAS Number Source
Ethyl 1-(aminomethyl)cyclohexanecarboxylate C₁₀H₁₉NO₂ 185.27 Ethyl ester group; higher lipophilicity 137864-55-2
Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate C₁₃H₂₃NO₄ 257.33 Boc-protected amine; enhanced stability 1144505-90-7

Key Findings :

  • Boc-protected derivatives are critical in peptide synthesis, preventing unwanted side reactions at the amine site .

Substituted Cyclohexane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences CAS Number Source
Methyl 1-(4-bromophenyl)cyclohexanecarboxylate C₁₄H₁₇BrO₂ 313.19 Bromophenyl substituent; enhanced aromaticity 1282589-52-9
Methyl 1-Amino-4-methylcyclohexanecarboxylate C₁₁H₂₂N₂O₂ 214.30 Additional methyl group at C4; conformational rigidity 181300-38-9

Key Findings :

  • Bromophenyl-substituted analogs are used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine's leaving-group capability .
  • Methyl substituents on the cyclohexane ring (e.g., at C4) alter steric and electronic profiles, impacting binding affinity in receptor-targeted molecules .

Unsaturated Ring Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences CAS Number Source
Methyl 1-cyclohexene-1-carboxylate C₈H₁₂O₂ 140.18 Cyclohexene ring (unsaturated); planar geometry 18448-47-0
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₅NO₂ 169.22 Amino group at C2; conjugated double bond Not specified

Key Findings :

  • Unsaturated rings (e.g., cyclohexene) increase reactivity toward electrophilic additions or Diels-Alder reactions .

Pharmacologically Relevant Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences CAS Number Source
Gabapentin (1-(aminomethyl)cyclohexane acetic acid) C₉H₁₇NO₂ 171.24 Carboxylic acid instead of ester; FDA-approved antiepileptic 60142-96-3

Key Findings :

  • Gabapentin demonstrates the importance of the aminomethyl-cyclohexane scaffold in neuropathic pain treatment. Its carboxylic acid group enhances water solubility compared to ester analogs .

Biological Activity

Methyl 1-(aminomethyl)cyclohexanecarboxylate (MAC) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of MAC, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with an aminomethyl substituent and a carboxylate ester group. The molecular formula is C9H17NO2C_9H_{17}NO_2, and its hydrochloride form has the molecular formula C9H18ClNO2C_9H_{18}ClNO_2 . The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity .

The biological activity of MAC is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can participate in hydrogen bonding, which may enhance the binding affinity to various enzymes or receptors. Additionally, MAC may act as a prodrug, undergoing metabolic conversion to yield active forms that exert therapeutic effects .

Key Mechanisms:

  • Enzyme Inhibition : MAC has been studied for its potential as an inhibitor in various biochemical pathways. For instance, it has shown promise in inhibiting the fibrinolytic system, which is crucial for regulating blood clotting .
  • Substrate Activity : It serves as a substrate in biochemical assays, facilitating studies on enzyme mechanisms and metabolic pathways .

1. Pharmaceutical Applications

MAC has been explored as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its structural features make it a versatile building block for developing new therapeutic agents .

2. Research Studies

Several studies have highlighted the cytotoxic activity of MAC and its derivatives. For instance, research on hybrid peptides containing conformationally constrained versions of MAC demonstrated notable cytotoxic effects against cancer cell lines .

3. Case Studies

  • Fibrinolytic System Inhibition : A study demonstrated that MAC derivatives exhibited stronger inhibitory effects on the fibrinolytic system compared to traditional agents like EACA (epsilon-aminocaproic acid). This was evidenced by in vitro tests showing significant inhibition of fibrinolysis in rabbit models .
  • Cytotoxicity Testing : In vitro studies using MTT assays revealed that certain MAC derivatives could induce cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MAC, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl 4-(aminomethyl)benzoateStructureAntimicrobial properties
Cyclohexanecarboxylic acidStructureIntermediate in organic synthesis
Methyl 1-aminocyclopropanecarboxylateStructurePlant growth regulation

MAC stands out due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(aminomethyl)cyclohexanecarboxylate?

The synthesis typically involves multi-step strategies:

  • Cyclohexanecarboxylate precursor route : React methyl cyclohexanecarboxylate with aminomethylating agents (e.g., via reductive amination or nucleophilic substitution). For example, methyl cyclohexanecarboxylate can be treated with trimethylaluminum and dimethylamine in benzene under reflux to introduce the aminomethyl group .
  • Boc-protection strategy : Use tert-butoxycarbonyl (Boc) to protect the amine during synthesis. For instance, tert-butyl ((1-aminocyclohexyl)methyl)carbamate intermediates can be synthesized and later deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
  • Reductive methods : LiAlH4 reduction of ester derivatives (e.g., methyl 1-((2-bromocyclohex-1-enyl)methyl)cyclohexanecarboxylate) to yield target compounds .

Q. How is this compound characterized using spectroscopic methods?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexane backbone, ester group (δ3.63.7\delta \sim3.6–3.7 ppm for methoxy), and aminomethyl protons (δ2.83.2\delta \sim2.8–3.2 ppm).
  • IR spectroscopy : Identify ester carbonyl (ν17201740cm1\nu \sim1720–1740 \, \text{cm}^{-1}) and amine N-H stretches (ν33003500cm1\nu \sim3300–3500 \, \text{cm}^{-1}) .
  • Mass spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z=185.2m/z = 185.2 for C9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2) .

Q. What safety precautions are critical when handling this compound?

  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases due to risk of ester hydrolysis or exothermic reactions .
  • Handling : Use PPE (gloves, goggles) in a fume hood. If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water .
  • Storage : Keep in a cool, dry place away from ignition sources (flash point ~70°C) .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing derivatives be addressed?

  • Chiral catalysts : Use enantioselective catalysts (e.g., ceric ammonium nitrate, CAN) to control stereochemistry during cycloaddition reactions, as demonstrated in dihydrofuran syntheses .
  • Steric effects : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor axial or equatorial positioning of the aminomethyl group on the cyclohexane ring .
  • Computational modeling : Pre-screen reaction pathways using DFT calculations to predict steric and electronic influences on selectivity .

Q. What computational methods are suitable for analyzing conformational stability?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate cyclohexane ring puckering and substituent interactions. Compare energy barriers for chair vs. boat conformers .
  • Molecular dynamics (MD) simulations : Simulate solvation effects (e.g., in DCM or water) to assess stability under experimental conditions .
  • Docking studies : Predict binding affinities with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions with the aminomethyl and ester groups .

Q. How can contradictions in experimental data (e.g., reaction yields) be resolved?

  • Controlled variable testing : Systematically vary parameters (e.g., reaction time, temperature, catalyst loading) to identify outliers. For example, LiAlH4 reductions may require strict anhydrous conditions to avoid side reactions .
  • Reproducibility checks : Cross-validate results using alternative synthetic routes (e.g., Boc-protection vs. direct amination) .
  • Analytical validation : Use HPLC or GC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis byproducts) that skew yield calculations .

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